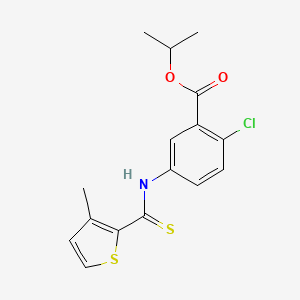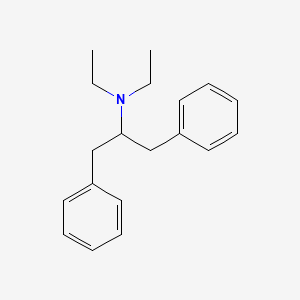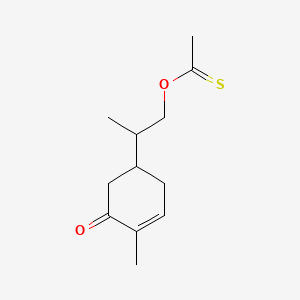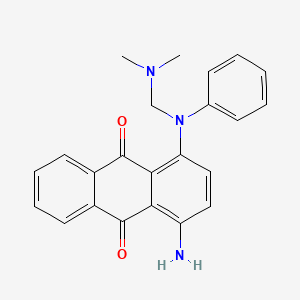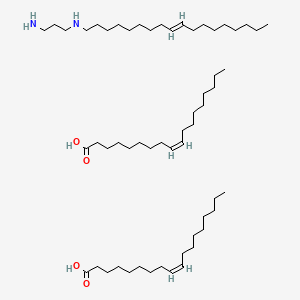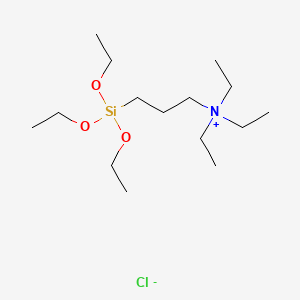
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride is an organosilicon compound widely used in various scientific and industrial applications. It is known for its ability to improve the interfacial bonding properties of materials, making it valuable in the production of coatings, adhesives, and sealants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the following steps :
Reaction of Ethanol with Iron Chloride: Ethanol reacts with iron chloride to form triethoxysilylpropionic acid iron.
Dehydration: The triethoxysilylpropionic acid iron is dehydrated to form triethoxysilylpropionic acid.
Reaction with Trimethylchlorosilane: The triethoxysilylpropionic acid reacts with trimethylchlorosilane to form a silicon-carbon bond.
Formation of Ammonium Salt: The resulting compound reacts with hydrogen chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves precise temperature control and the use of catalysts to accelerate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts to promote the formation of siloxane bonds.
Major Products
The major products formed from these reactions include silanol and siloxane compounds, which contribute to the enhanced mechanical properties and durability of the materials in which they are used .
Aplicaciones Científicas De Investigación
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce microbial adhesion.
Medicine: Investigated for its potential in drug delivery systems and as a component in antimicrobial coatings.
Industry: Widely used in the production of coatings, adhesives, sealants, and as a surface modifier in various materials
Mecanismo De Acción
The mechanism by which Triethyl(3-(triethoxysilyl)propyl)ammonium chloride exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds enhance the interfacial bonding properties of materials, leading to improved mechanical strength and durability. The compound also interacts with microbial cell membranes, disrupting their integrity and providing antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride
Uniqueness
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride is unique due to its specific combination of triethoxysilyl and ammonium groups, which provide both excellent adhesion properties and antimicrobial activity. This dual functionality makes it particularly valuable in applications requiring both mechanical strength and microbial resistance .
Propiedades
Número CAS |
84901-28-0 |
|---|---|
Fórmula molecular |
C15H36ClNO3Si |
Peso molecular |
341.99 g/mol |
Nombre IUPAC |
triethyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C15H36NO3Si.ClH/c1-7-16(8-2,9-3)14-13-15-20(17-10-4,18-11-5)19-12-6;/h7-15H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
QKWRITOXHWTBFJ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


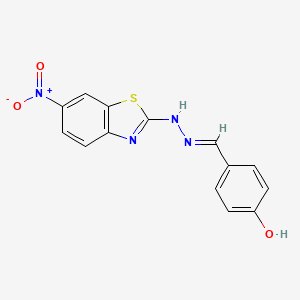
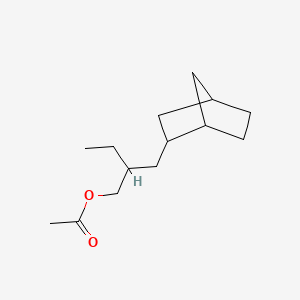
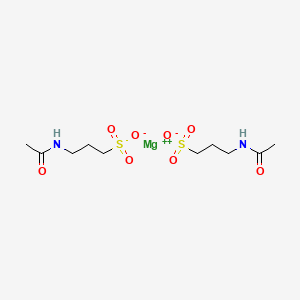

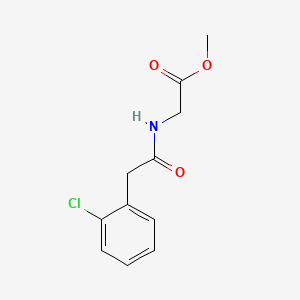
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)

